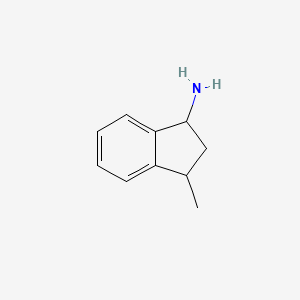

3-Methyl-indan-1-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYKJFZVFFINFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl Indan 1 Ylamine and Analogues

Chemo- and Regioselective Synthesis of the 3-Methyl-indan-1-ylamine Framework

Achieving high levels of chemo- and regioselectivity is fundamental to the efficient synthesis of the this compound core. This involves employing reactions that selectively target specific functional groups and positions on the indane ring system, thereby minimizing the formation of unwanted byproducts and simplifying purification processes.

Catalytic Reduction Strategies from Indanone Precursors

A primary route to this compound involves the transformation of a corresponding 3-methyl-indan-1-one precursor. Catalytic reduction methods are central to this approach, offering direct pathways to the desired amine.

Reductive amination is a powerful technique for this conversion. This process can directly convert the ketone into a chiral amine without the need to isolate the intermediate imine. google.com The reaction typically involves treating the indanone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent and a transition metal catalyst. google.comgoogle.com For instance, the reductive amination of 6-methoxy-indan-1-one can be achieved using reagents like sodium cyanoborohydride (NaCNBH₃) and ammonium acetate (B1210297) (NH₄OAc). google.comgoogle.com

Another key strategy is transfer hydrogenation, which utilizes a hydrogen donor molecule in conjunction with an optically active catalyst to reduce the indanone. google.com This method avoids the use of high-pressure hydrogen gas, offering operational advantages. The choice of catalyst and hydrogen donor is critical for achieving high yields and selectivity.

| Method | Precursor | Key Reagents/Catalyst | Product | Key Features |

|---|---|---|---|---|

| Direct Reductive Amination | 3-Methyl-indan-1-one | Ammonia/Ammonium Salt, Reducing Agent, Transition Metal Catalyst | This compound | Direct conversion of ketone to amine. google.com |

| Transfer Hydrogenation | Substituted Indanone | Hydrogen Donor (e.g., Formic Acid), Optically Active Catalyst | Substituted Indanol/Indanylamine | Avoids high-pressure H₂; enables enantioselectivity. google.com |

| Oxime Reduction | 6-Methoxy-indan-1-one oxime | Reducing Agent | 6-Methoxy-indan-1-ylamine | Two-step process via an oxime intermediate. google.comgoogle.com |

Mannich Annulation Approaches for 3-Aminoindan-1-one Derivatives

The Mannich reaction provides a classic and versatile method for the synthesis of β-amino carbonyl compounds, which can be precursors to the target indanylamine framework. While not a direct route to this compound, Mannich-type annulations are instrumental in constructing the core 3-aminoindan-1-one skeleton. researchgate.net These intermediates can then undergo further modifications, such as reduction and methylation, to yield the final product. The reaction typically involves an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine, often catalyzed by acid or base. The strategic application of Mannich reactions allows for the regioselective introduction of an aminomethyl group, which is a key structural feature of 3-aminoindanones.

Multicomponent Reactions in the Construction of Indane-based Rings

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, represent a highly efficient strategy for constructing complex cyclic systems like the indane framework. rsc.orgnih.gov MCRs are distinguished by their high atom economy, operational simplicity, and ability to generate diverse molecular scaffolds from readily available building blocks. rsc.orgresearchgate.net

An MCR-based approach to the indane ring could involve, for example, a sequential process starting with a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. nih.gov The Ugi multicomponent reaction is another powerful tool that can be adapted to create complex, ring-based structures under mild conditions. polimi.it These strategies allow for the rapid assembly of the polysubstituted indane core, which can then be tailored to produce this compound and its analogues.

Enantioselective Synthesis and Stereochemical Control

Controlling the stereochemistry at the C1 position of the indane ring is critical, as the biological activity of chiral amines is often enantiomer-dependent. Enantioselective synthesis aims to produce a single enantiomer of this compound in high purity.

Asymmetric Catalysis for Enantiomerically Enriched Indanylamines

Asymmetric catalysis is a premier strategy for generating enantiomerically pure or enriched compounds. This can be achieved through both metal-based catalysis and biocatalysis.

Transition Metal Catalysis : Asymmetric reductive amination of ketones can be achieved using chiral catalysts containing a transition metal, such as iridium or rhodium, complexed with a chiral phosphine (B1218219) ligand. google.com These catalysts create a chiral environment that directs the addition of hydrogen, leading to the preferential formation of one enantiomer of the amine. High activities and enantioselectivities in iridium-catalyzed reactions can sometimes be enhanced by the presence of additives like iodine. google.com Similarly, asymmetric transfer hydrogenation of indanones in the presence of an optically active catalyst can produce chiral indanols, which are precursors to the final chiral amine. google.com

Biocatalysis : Enzymes, particularly transaminases, offer a highly selective and environmentally benign alternative to metal catalysts. ajpamc.com Transaminases catalyze the transfer of an amino group from an amine donor to a prochiral ketone, producing a chiral amine with excellent enantiomeric purity and often in high yields. ajpamc.comresearchgate.net This biocatalytic approach allows for the direct amination of the indanone precursor in a single step under mild reaction conditions. ajpamc.com An advantage of this method is the potential for enzyme recycling, which enhances the process's sustainability. ajpamc.com

Stereoselective Conversion of Ketones to Amines

The stereoselective conversion of the ketone functionality in 3-methyl-indan-1-one to the C1 amine is the key stereochemistry-defining step.

One effective method involves the use of chiral sulfinyl imines. N-tert-butanesulfinyl aldimines, for example, can undergo diastereoselective additions with organometallic reagents. nih.gov In a similar vein, a prochiral indanone can be condensed with a chiral amine, such as tert-butanesulfinamide, to form a chiral N-sulfinyl imine intermediate. Subsequent diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the enantiomerically enriched indanylamine.

Direct enantioselective reductive amination (ERA) via hydrogenation or transfer hydrogenation is also a highly effective strategy. rawdatalibrary.net The success of these reactions hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the ketone or the intermediate imine. Biocatalytic methods using transaminases are particularly adept at this, as the enzyme's active site provides a precisely structured chiral pocket that dictates the stereochemical outcome of the amino group transfer. researchgate.net

| Method | Catalyst/Reagent Type | Key Principle | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Transition Metal Complex (e.g., Ir, Rh) | Hydrogenation in a chiral catalytic environment. google.com | High to Excellent |

| Biocatalytic Amination | Transaminase Enzyme | Stereospecific transfer of an amino group in an enzyme's active site. ajpamc.comresearchgate.net | Excellent (>99%) |

| Chiral Auxiliary Method | N-tert-butanesulfinamide | Diastereoselective reduction of a chiral imine intermediate. nih.gov | Good to High |

Derivatization Strategies for the this compound Core

The core structure of this compound offers two primary sites for derivatization: the amino functionality and the indane ring system. These modifications allow for the exploration of structure-activity relationships and the development of new chemical entities.

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. Common modifications include N-acylation, N-alkylation, and reductive amination.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. researchgate.net This transformation can be used to introduce a wide range of substituents, thereby altering the steric and electronic properties of the molecule.

N-Alkylation can be achieved through various methods, including reaction with alkyl halides or through reductive amination. Reductive amination of a ketone or aldehyde with this compound would yield a secondary amine. Conversely, reductive amination of 3-methyl-indan-1-one with a primary amine is a common method for synthesizing N-substituted 1-aminoindanes. unibe.chgoogle.com N-dealkylation is also a known transformation for amines, allowing for the removal of an N-alkyl group. nih.gov

The following table provides examples of common modifications of the amino functionality.

| Reaction | Reagents | Product Type |

| N-Acylation | Acyl chloride, Pyridine | Amide |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

The aromatic portion of the indane ring system in this compound is susceptible to electrophilic aromatic substitution reactions. wikipedia.orglibretexts.orgscirp.orglibretexts.org The position of substitution is directed by the activating effect of the alkyl portion of the fused ring and the directing effect of the (potentially protected) amino group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Functionalization can also be achieved by starting with a pre-functionalized indanone before the introduction of the amino group. A wide variety of substituted 1-indanones can be synthesized through methods such as Friedel-Crafts reactions. beilstein-journals.org These substituted indanones can then be converted to the corresponding 3-methyl-indan-1-ylamines.

Metabolic functionalization of drug molecules often involves the hydroxylation of aromatic rings, which can also be achieved synthetically to produce phenolic derivatives of this compound. nih.gov

The table below outlines several methods for functionalizing the indane ring.

| Reaction Type | Typical Reagents | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Aromatic ring |

| Halogenation | Br₂, FeBr₃ | Aromatic ring |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Aromatic ring |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Aromatic ring |

Non-Conventional Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This includes the use of non-conventional energy sources and the adoption of green chemistry principles.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comsphinxsai.comnih.govnih.govmdpi.com The use of microwave irradiation can lead to shorter reaction times, higher yields, and sometimes, different product selectivities compared to conventional heating. The synthesis of nitrogen-containing heterocycles and the derivatization of amines are areas where microwave-assisted synthesis has been particularly successful.

Green chemistry principles focus on reducing the environmental impact of chemical processes. researchgate.netacs.orgscilit.com A key aspect of this is the use of greener solvents. Traditional volatile organic compounds (VOCs) are being replaced by more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com The use of water as a solvent, where possible, is also a primary goal of green chemistry. Furthermore, the development of catalytic reactions, including biocatalysis, contributes to the principles of green chemistry by reducing the amount of waste generated.

The application of these non-conventional and greener techniques to the synthesis of this compound and its analogues can lead to more efficient, cost-effective, and environmentally friendly manufacturing processes.

| Technique/Principle | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for improved selectivity. |

| Use of Green Solvents | Reduced environmental impact, improved safety profile. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Features within the Indanylamine Scaffold

The indanylamine scaffold, characterized by a fused bicyclic system composed of a benzene (B151609) ring and a cyclopentane (B165970) ring containing an amino group, possesses distinct structural features that are crucial for its biological interactions. A pharmacophore model for this scaffold typically includes several key features:

Aromatic Ring: The benzene portion of the indane structure often engages in hydrophobic and π-π stacking interactions with aromatic residues within the target protein's binding pocket.

Primary Amine Group: The amine group at the 1-position is typically protonated at physiological pH, forming a cationic center. This positively charged group is critical for forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the target binding site.

The spatial arrangement of these features is paramount. The constrained nature of the indane ring system limits the conformational flexibility, presenting the pharmacophoric elements in a well-defined orientation for optimal interaction with a biological target.

Impact of Stereochemistry on Biological Activity and Selectivity

The structure of 3-Methyl-indan-1-ylamine contains two chiral centers, at the C1 and C3 positions, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Stereochemistry plays a pivotal role in determining the biological activity and selectivity of chiral drugs, as biological targets such as receptors and enzymes are themselves chiral. nih.gov

The three-dimensional arrangement of the amine and methyl groups relative to the indane plane dictates how the molecule fits into its binding site. nih.gov It is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile compared to its mirror image. For instance, the (1R)-enantiomer might fit perfectly into a specific receptor pocket, maximizing favorable interactions, while the (1S)-enantiomer may bind with lower affinity or not at all. nih.gov

This differential binding can lead to:

Enhanced Potency: The enantiomer that is geometrically and electronically complementary to the target will display higher activity.

Improved Selectivity: One enantiomer may bind selectively to a desired target, while the other may interact with off-target proteins, potentially causing unwanted side effects. mdpi.com Utilizing a single, more active enantiomer can therefore lead to a better therapeutic index. nih.gov

The separation and individual testing of stereoisomers are therefore critical steps in the drug discovery process to identify the eutomer (the more potent enantiomer) and optimize the therapeutic profile. mdpi.com

Influence of Substituent Modifications on Pharmacological Profiles

Altering the structure of this compound through the addition or modification of substituents can profoundly impact its pharmacological properties. SAR studies on related scaffolds, such as indoles and other cyclic amines, provide a basis for predicting the effects of such changes. nih.govrsc.org

Modifications can be targeted at several positions:

Aromatic Ring Substitution: Introducing substituents (e.g., halogens, methoxy (B1213986), or alkyl groups) onto the benzene ring can alter the electronic properties (electron-donating or -withdrawing) and lipophilicity of the molecule. For example, adding a halogen like fluorine or chlorine can enhance binding affinity through new interactions and may also influence metabolic stability. nih.gov

Modifications at the Amine Group: N-alkylation or N-acylation of the primary amine can change its basicity and hydrogen bonding capacity, which may alter receptor affinity and selectivity.

Modifications at the Methyl Group: Replacing the methyl group at the 3-position with other alkyl groups (e.g., ethyl, propyl) can probe the size and shape of the hydrophobic pocket in the target protein.

The following table illustrates hypothetical effects of various substitutions based on general SAR principles.

| Modification Site | Substituent | Potential Impact on Activity/Selectivity |

| Aromatic Ring (e.g., C5 or C6) | Fluoro (-F) | May increase binding affinity and improve metabolic stability. |

| Aromatic Ring (e.g., C5 or C6) | Methoxy (-OCH3) | Can alter electronic distribution and potentially form new hydrogen bonds. |

| Amine Group (C1) | N-methylation (-NHCH3) | May decrease hydrogen bonding potential but could increase lipophilicity and alter selectivity. |

| Alkyl Group (C3) | Ethyl (-CH2CH3) | Probes for additional hydrophobic space in the binding pocket; could increase or decrease potency depending on fit. |

Computational Approaches in SAR/QSAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid analysis of SAR and the prediction of molecular properties, thereby reducing the time and cost associated with synthesizing and testing new compounds. ri.se

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can simulate its interaction with a hypothetical receptor, providing valuable insights into its binding mode. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity (often in kcal/mol). ajchem-a.comjbcpm.com

Analysis of the docked pose can reveal key interactions, such as:

Hydrogen bonds between the protonated amine of the ligand and specific amino acid residues (e.g., Asp, Glu, Ser). ajchem-a.com

Hydrophobic interactions between the indane ring system and nonpolar residues (e.g., Leu, Val, Phe).

Pi-stacking interactions between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. frontiersin.org

This information helps to rationalize observed SAR data and guide the design of new derivatives with improved affinity.

Hypothetical Docking Results for this compound Derivatives

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | - | -8.5 | ASP110, PHE340, TRP84 |

| 5-Fluoro-3-methyl-indan-1-ylamine | 5-Fluoro substitution | -9.2 | ASP110, PHE340, SER114 |

| (1R,3S)-isomer | Specific stereoisomer | -9.0 | ASP110, PHE340, TRP84 |

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. researchgate.netaudreyli.com In silico ADMET models use computational algorithms to predict these properties based on a molecule's structure. ri.sebhsai.org

For this compound, these models can predict:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models). nih.gov

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB). japsonline.com

Metabolism: Likelihood of being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). japsonline.com

Toxicity: Potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. japsonline.comrowansci.com

These predictions act as an initial filter, helping to prioritize compounds for synthesis and experimental testing. ri.se

Table of Predicted ADMET Properties

| ADMET Parameter | Description | Significance for Drug Development |

|---|---|---|

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the gut. | High absorption is desirable for orally administered drugs. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross into the central nervous system. | Essential for CNS-acting drugs; undesirable for peripherally acting drugs. |

| CYP2D6 Inhibition | Predicts if the compound inhibits a major drug-metabolizing enzyme. | Inhibition can lead to drug-drug interactions. |

| hERG Inhibition | Predicts blockade of the hERG potassium channel. | A major indicator of potential cardiotoxicity. |

| Ames Mutagenicity | Predicts the potential of a compound to cause DNA mutations. | An early indicator of carcinogenic potential. |

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net Traditional statistical methods like Multiple Linear Regression (MLR) have been widely used. More recently, machine learning (ML) algorithms have shown superior performance, especially for complex and non-linear datasets. nih.govnih.gov

Common ML approaches in QSAR include:

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A powerful algorithm for classification and regression that finds an optimal hyperplane to separate data points. nih.gov

Artificial Neural Networks (ANN): Models inspired by the human brain that can learn complex patterns from data. nih.gov

In a typical ML-based QSAR study, molecular descriptors (numerical representations of a molecule's properties) are calculated for a set of indanylamine analogs with known activities. The dataset is split into a training set to build the model and a test set to validate its predictive power. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, guiding lead optimization efforts efficiently. youtube.com

Applications in Medicinal Chemistry and Drug Discovery

3-Methyl-indan-1-ylamine as a Privileged Scaffold for Novel Therapeutic Agent Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. This versatility makes such scaffolds highly valuable for the development of new drugs against a variety of diseases. While the indane nucleus itself is found in various biologically active compounds, the aminoindane substructure, in particular, has shown a broad range of pharmacological activities, suggesting its potential as a privileged scaffold.

The therapeutic versatility of the aminoindane core is exemplified by its derivatives that have been investigated for a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and neuroprotective effects. For instance, derivatives of the closely related 1-indanone (B140024) have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), enzymes that are crucial in the metabolism of neurotransmitters and are important targets in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov The ability of the indane framework to serve as a basis for inhibitors of such a key enzyme family highlights its potential as a privileged structure.

The introduction of a methyl group at the 3-position of the indan-1-ylamine core can influence the molecule's conformational properties and its interaction with biological targets. This substitution can create stereogenic centers, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for achieving target selectivity and reducing off-target effects. Although direct evidence labeling this compound as a privileged scaffold is not extensively documented, the diverse biological activities of its parent and related structures strongly support its potential in the design of novel therapeutic agents targeting a range of biological receptors and enzymes.

Development of Multi-Functional Ligands Based on the Indanylamine Core

Complex multifactorial diseases, such as neurodegenerative disorders, often involve multiple pathological pathways. This has led to the development of multi-functional ligands, also known as multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. The design of MTDLs is a promising strategy to achieve enhanced therapeutic efficacy and to address the complexity of such diseases.

The indanylamine core, with its demonstrated activity at various biological targets, represents a promising starting point for the design of multi-functional ligands. For example, in the context of neurodegenerative diseases, a ligand that can simultaneously inhibit monoamine oxidase (MAO) and possess antioxidant properties could offer a synergistic therapeutic effect. Research into derivatives of 1-indanone has shown that this scaffold can yield potent MAO inhibitors. nih.gov

By incorporating appropriate pharmacophoric features onto the this compound scaffold, it is conceivable to design MTDLs. For instance, the amine group could be functionalized to interact with one target, while substituents on the aromatic ring could be tailored to interact with another. This modular approach allows for the systematic exploration of chemical space to optimize the activity at each desired target. While specific examples of multi-functional ligands based on the this compound core are not yet prevalent in the literature, the foundational pharmacology of the indanylamine scaffold makes it a highly attractive candidate for the future development of such innovative therapeutic agents.

Design of Analogue Series for Specific Biological Applications

The systematic design and synthesis of analogue series are a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The this compound scaffold provides a versatile platform for the generation of such series.

A notable application of the indane scaffold is in the development of monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative disorders. A study on a series of 2-heteroarylidene-1-indanone derivatives, which are structurally related to this compound, demonstrated potent in vitro inhibition of MAO-B, with IC50 values in the low micromolar to nanomolar range. nih.gov This study also provided valuable SAR insights, for example, it was found that substitution with a methoxy (B1213986) group on the aromatic ring significantly enhanced MAO-B inhibition. nih.gov

The following table summarizes the MAO-B inhibitory activity of a selection of these 2-heteroarylidene-1-indanone derivatives, illustrating the impact of different substituents on their potency.

| Compound | A-Ring Substituent | Heteroaromatic Substituent | MAO-B IC50 (µM) |

| 1 | H | 2-Furan | 1.53 |

| 2 | H | 2-Thiophene | 0.46 |

| 3 | 5-Methoxy | 2-Furan | 0.015 |

| 4 | 5-Methoxy | 2-Thiophene | 0.0058 |

| 5 | 5-Methoxy | 5-Methyl-2-furan | 0.0044 |

Data sourced from a study on 2-heteroarylidene-1-indanone derivatives as MAO inhibitors. nih.gov

This data clearly shows how modifications to the indane scaffold can dramatically influence biological activity, with the 5-methoxy substituted compounds exhibiting significantly higher potency. Such SAR studies are crucial for the rational design of more effective and selective therapeutic agents. The principles demonstrated in this series can be applied to the this compound core to develop novel analogues for a variety of specific biological applications.

Future Research Directions and Translational Perspectives

The therapeutic potential of the indanylamine scaffold, exemplified by 3-Methyl-indan-1-ylamine, continues to be an active area of research. Future investigations are poised to expand upon the foundational knowledge of these molecules, exploring new therapeutic applications, optimizing their synthesis, and leveraging computational tools for more precise drug design. These efforts are crucial for translating promising laboratory findings into clinically effective treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-indan-1-ylamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves reductive amination of 3-methylindan-1-one using ammonia and hydrogen gas with a catalyst (e.g., Raney nickel). Optimization requires DOE (Design of Experiments) to vary parameters like temperature (80–120°C), pressure (10–50 bar), and catalyst loading (1–5% w/w). Monitor yield via GC-MS or HPLC, and characterize intermediates with -NMR (e.g., δ 1.2–1.4 ppm for methyl groups, δ 2.8–3.2 ppm for amine protons). For reproducibility, document solvent purity and catalyst activation protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Essential techniques include:

- -NMR : Identify amine protons (broad singlet, δ 1.5–2.5 ppm) and indane ring protons (multiplet, δ 6.8–7.2 ppm).

- MS : Look for molecular ion [M+H] at m/z 148.1 (CHN).

- IR : N-H stretching (~3300 cm) and C-N vibrations (~1250 cm).

Cross-validate with computational methods (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can conformational analysis of this compound’s bicyclic structure inform its reactivity in catalytic systems?

- Methodological Answer : Apply Cremer-Pople puckering coordinates ( ) to quantify ring distortion. For the indane ring, calculate puckering amplitude () and phase angle () using crystallographic data. Molecular dynamics simulations (AMBER/CHARMM) can model flexibility under varying solvents (e.g., toluene vs. DMSO). Correlate puckering with steric hindrance in catalytic hydrogenation by mapping transition states using Gaussian09 .

Q. What statistical approaches are recommended for meta-analysis of pharmacological studies on this compound?

- Methodological Answer : Use Paule-Mandel estimator ( ) to calculate between-study variance () for heterogeneous datasets. For confidence intervals, apply Q-profile or generalized Cochran methods. Example workflow:

- Data Extraction : Collect IC values from enzyme inhibition assays.

- Model Selection : Use random-effects models if I > 50%.

- Software : Implement via R packages

metafororOpenMetaAnalyst.

Q. How should researchers address contradictions in reported binding affinities of this compound across structural analogs?

- Methodological Answer : Conduct sensitivity analysis by subgrouping studies based on assay type (e.g., SPR vs. ITC). Use Bland-Altman plots to visualize systematic biases. Validate via orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) and report Cohen’s for inter-method agreement. Reconcile outliers by verifying buffer conditions (pH, ionic strength) and purity (>95% by HPLC) .

Q. What strategies enable efficient scale-up of this compound synthesis without compromising enantiomeric purity?

- Methodological Answer : Implement continuous-flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP). Optimize residence time (5–10 min) and temperature (50–70°C) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10). For crystallization, screen solvents (ethanol/water mixtures) to enhance yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.